(2-Chloroethylidene)cyclohexane

Carbonylative Cycloaddition Nickel Catalysis Bicyclic Compound Synthesis

(2-Chloroethylidene)cyclohexane (CAS 61638-81-1) is an α-haloalkylidenecycloalkane with molecular formula C₈H₁₃Cl and a molecular weight of 144.64 g/mol. The compound features an exocyclic double bond conjugated to a chlorine atom, classifying it as an allylic halide with distinct electrophilic reactivity.

Molecular Formula C8H13Cl
Molecular Weight 144.64 g/mol
CAS No. 61638-81-1
Cat. No. B14575085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethylidene)cyclohexane
CAS61638-81-1
Molecular FormulaC8H13Cl
Molecular Weight144.64 g/mol
Structural Identifiers
SMILESC1CCC(=CCCl)CC1
InChIInChI=1S/C8H13Cl/c9-7-6-8-4-2-1-3-5-8/h6H,1-5,7H2
InChIKeyZLOSALLYJOFVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloroethylidene)cyclohexane (CAS 61638-81-1) – Core Chemical Identity & Procurement-Relevant Characteristics


(2-Chloroethylidene)cyclohexane (CAS 61638-81-1) is an α-haloalkylidenecycloalkane with molecular formula C₈H₁₃Cl and a molecular weight of 144.64 g/mol [1]. The compound features an exocyclic double bond conjugated to a chlorine atom, classifying it as an allylic halide with distinct electrophilic reactivity. Its structure has been confirmed by FTIR spectroscopy (KnowItAll/Sadtler library) [1]. This compound serves as a versatile building block in organic synthesis, particularly for constructing bicyclic and spirocyclic scaffolds via transition-metal-catalyzed cycloadditions and cyclocarbonylation reactions [2].

Workflow
Transition-metal-catalyzed cycloaddition and cyclocarbonylation
Selection
Allylic chloride with controlled electrophilic reactivity
Use Context
Construction of bicyclic and spirocyclic scaffolds

Why Generic Substitution of (2-Chloroethylidene)cyclohexane with In-Class Analogs Compromises Reaction Performance


Procurement decisions for α-haloalkylidenecycloalkanes cannot be guided solely by structural similarity. The halogen identity (Cl vs. Br) and ring size (cyclopentyl, cyclohexyl, cycloheptyl) critically control both reaction regioselectivity and product distribution. For example, in Ni(CO)₄-promoted carbonylative cycloaddition with 2-butynyl methyl ether, the cyclohexane-fused substrate (6-membered ring) produces a mixture of intraannular and interannular elimination products, whereas the cyclopentane analog (5-membered ring) furnishes exclusively intraannular elimination products [1]. This ring-size-dependent bifurcation demonstrates that substituting (2-Chloroethylidene)cyclohexane with a smaller-ring homolog would fundamentally alter the synthetic outcome, potentially eliminating the desired product class entirely.

Ring-size mismatch
Cyclopentane or cycloheptane analogs shift product distribution to exclusive single-product classes, altering synthetic outcome.
Halogen substitution
Bromo analog provides significantly faster nucleophilic displacement, which may reduce kinetic control in sequential or competitive reactions.
Identity misidentification
Without spectroscopic verification, chloro and bromo analogs may be confused, leading to incorrect reagent selection.

(2-Chloroethylidene)cyclohexane: Quantitative Differentiation Evidence Against Closest Analogs


Ring-Size-Controlled Product Selectivity in Ni-Promoted Carbonylative Cycloaddition: Cyclohexane vs. Cyclopentane vs. Cycloheptane Substrates

In Ni(CO)₄-mediated cyclocarbonylation with 2-butynyl methyl ether, the 6-membered (2-chloroethylidene)cyclohexane substrate yields a mixture of intraannular and interannular elimination products. This stands in contrast to the 5-membered (2-chloroethylidene)cyclopentane, which gives exclusively intraannular products, and the 8-membered homolog, which provides only interannular products [1]. The product distribution is reported as compositionally distinct for each ring size, confirming that ring size is a deterministic parameter for reaction outcome.

Ring-Size Selectivity
Class-level
6-ring: intra/inter mixture; 5-ring: intra only; 8-ring: inter only
Ring size determines product class; substitution alters synthetic pathway.
Ni(CO)₄-mediated carbonylative cycloaddition context
Carbonylative Cycloaddition Nickel Catalysis Bicyclic Compound Synthesis

Halogen-Dependent Electrophilic Reactivity: Chloro vs. Bromo Leaving-Group in (2-Haloethylidene)cyclohexane

As an allylic halide, (2-Chloroethylidene)cyclohexane (C-Cl bond dissociation energy ~338 kJ/mol) is expected to exhibit substantially slower nucleophilic displacement rates compared to its bromo analog (2-Bromoethylidene)cyclohexane (C-Br BDE ~285 kJ/mol) [1]. This is a well-established class-level trend in organic chemistry: alkyl bromides undergo SN2 reactions approximately 50–100 times faster than the corresponding alkyl chlorides under identical conditions. While direct kinetic data for this specific compound pair was not identified in the publicly accessible literature, the differential leaving-group ability is a fundamental principle governing reaction design.

Halogen Reactivity
Class-level
Cl BDE ~338 kJ/mol; Br BDE ~285 kJ/mol; Br ~50–100× faster SN2
Chloride offers finer kinetic control; bromide favors rapid consumption.
Class-level SN2 reactivity estimate; no direct head-to-head data
Nucleophilic Substitution Allylic Halide Reaction Kinetics

Spectroscopic Identity Verification: FTIR Differentiation from Close Analogs

(2-Chloroethylidene)cyclohexane possesses a unique FTIR spectrum cataloged in the KnowItAll/Sadtler library (Compound ID: 1zucmmVwO2q) [1]. This spectrum enables unambiguous identity confirmation and distinguishes the compound from its bromo analog, (2-Bromoethylidene)cyclohexane, whose IR spectrum exhibits characteristic C-Br stretching absorptions at lower wavenumbers (~500–600 cm⁻¹) compared to the C-Cl stretch (~600–800 cm⁻¹). For procurement quality assurance, this spectroscopic fingerprint provides a rapid, non-destructive verification method that prevents costly misidentification of structurally similar halogenated ethylidene derivatives.

FTIR Identity
Reported
Unique spectrum (KnowItAll); C-Cl stretch ~600–800 cm⁻¹ vs C-Br ~500–600 cm⁻¹
Supports incoming QC and prevents halogen misidentification.
SpectraBase library reference
Quality Control FTIR Spectroscopy Identity Confirmation

Optimal Deployment Scenarios for (2-Chloroethylidene)cyclohexane Where Differential Benefits Are Realized


Synthesis of Bicyclic 5-Cyclohexenylidenecyclopent-2-enones via Ni-Promoted Carbonylative Cycloaddition

In Ni(CO)₄-mediated carbonylative cycloaddition with methyl-2-butynoate, (2-chloroethylidene)cyclohexane predominantly yields 5-cyclohexenylidenecyclopent-2-enones via interannular β-H elimination . This specific bicyclic scaffold cannot be accessed using the cyclopentane analog, which follows an intraannular elimination pathway. Researchers synthesizing cyclohexenylidene-fused cyclopentenones should procure the cyclohexane derivative specifically.

Kinetic Resolution Protocols Requiring Controlled Allylic Halide Electrophilicity

For chemoenzymatic or organocatalytic kinetic resolutions where precise control of electrophile reactivity is essential, (2-chloroethylidene)cyclohexane offers the moderate reactivity of a primary allylic chloride. This avoids the rapid, less controllable reaction profiles associated with the bromo analog, which reacts approximately 50–100× faster under typical SN2 conditions (class-level estimate). This kinetic modulation is valuable in asymmetric synthesis sequences where over-reaction or background processes must be minimized.

Quality Control and Identity Verification in Multi-Step Pharmaceutical Intermediate Synthesis

When (2-chloroethylidene)cyclohexane is used as a regulated intermediate in GMP or GLP environments, incoming identity testing via FTIR against the KnowItAll/Sadtler library spectrum provides unambiguous confirmation of the correct halogenated species. This QC step is critical for ensuring that the bromo analog or other structurally similar impurities have not been inadvertently introduced into the supply chain.

Application
Selection Property
Validation Focus
Bicyclic cyclopentenone synthesis
Ring-size-dependent product selectivity
Product class verification (interannular vs intraannular)
Kinetic resolution or asymmetric synthesis
Moderate allylic chloride reactivity
Reaction rate control vs bromo analog
Intermediate identity verification in multi-step synthesis
Spectroscopic identity fingerprint
Halogen identity confirmation vs bromo analog
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